molecular formula C20H25F2N5 B12271138 2-{4-[(3,4-Difluorophenyl)methyl]piperazin-1-yl}-4-methyl-6-(pyrrolidin-1-yl)pyrimidine

2-{4-[(3,4-Difluorophenyl)methyl]piperazin-1-yl}-4-methyl-6-(pyrrolidin-1-yl)pyrimidine

Cat. No.: B12271138
M. Wt: 373.4 g/mol
InChI Key: KXYHXMIXJQAWCG-UHFFFAOYSA-N
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Description

2-{4-[(3,4-Difluorophenyl)methyl]piperazin-1-yl}-4-methyl-6-(pyrrolidin-1-yl)pyrimidine is a synthetic organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a pyrimidine ring substituted with a piperazine and a pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(3,4-Difluorophenyl)methyl]piperazin-1-yl}-4-methyl-6-(pyrrolidin-1-yl)pyrimidine typically involves multiple steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amines under acidic or basic conditions.

    Substitution with Piperazine: The piperazine moiety is introduced through a nucleophilic substitution reaction, where the pyrimidine core reacts with a piperazine derivative in the presence of a suitable base.

    Introduction of the Pyrrolidine Group: The pyrrolidine group is added via a similar nucleophilic substitution reaction, often using a pyrrolidine derivative and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and pyrrolidine moieties, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it to a dihydropyrimidine derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the piperazine and pyrrolidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydride or potassium carbonate and solvents such as dimethylformamide or tetrahydrofuran.

Major Products

    Oxidation: N-oxides of the piperazine and pyrrolidine rings.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{4-[(3,4-Difluorophenyl)methyl]piperazin-1-yl}-4-methyl-6-(pyrrolidin-1-yl)pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{4-[(3,4-Difluorophenyl)methyl]piperazin-1-yl}-4-methyl-6-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic pathways, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • **2-{4-[(3,4-Difluorophenyl)methyl]piperazin-1-yl}-4-methyl-6-phenylpyrimidine
  • **2-{4-[(3,4-Difluorophenyl)methyl]piperazin-1-yl}-4-methyl-6-(morpholin-4-yl)pyrimidine

Uniqueness

    Structural Features: The presence of both piperazine and pyrrolidine rings in the same molecule is relatively unique, providing a distinct set of chemical and biological properties.

    Biological Activity: The combination of these rings with the pyrimidine core may result in unique interactions with biological targets, potentially leading to novel therapeutic effects.

Properties

Molecular Formula

C20H25F2N5

Molecular Weight

373.4 g/mol

IUPAC Name

2-[4-[(3,4-difluorophenyl)methyl]piperazin-1-yl]-4-methyl-6-pyrrolidin-1-ylpyrimidine

InChI

InChI=1S/C20H25F2N5/c1-15-12-19(26-6-2-3-7-26)24-20(23-15)27-10-8-25(9-11-27)14-16-4-5-17(21)18(22)13-16/h4-5,12-13H,2-3,6-11,14H2,1H3

InChI Key

KXYHXMIXJQAWCG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)CC3=CC(=C(C=C3)F)F)N4CCCC4

Origin of Product

United States

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